molecular formula C15H10Cl2N2O2 B8307177 2-(2,6-dichlorophenyl)-1-methyl-1H-benzoimidazole-5-carboxylic acid

2-(2,6-dichlorophenyl)-1-methyl-1H-benzoimidazole-5-carboxylic acid

Cat. No. B8307177
M. Wt: 321.2 g/mol
InChI Key: ZNLXUIYKQLPPAS-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a suspension of 2-(2,6-dichlorophenyl)-1-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester (400 mg) in EtOH (8 mL) was added 1.0 N NaOH (2.0 mL) and the mixture was stirred at 60° C. for 90 min. The ethanol was removed under reduced pressure and water (10 mL) was added. Any insoluble material was filtered and 2.0N HCl (2.0 mL) was added to the filtrate. The resulting precipitate was filtered, washed with water and dried under reduced pressure to give 2-(2,6-dichlorophenyl)-1-methyl-1H-benzoimidazole-5-carboxylic acid as a white solid, mp>250° C.; MS (m/z) 321 (M+1).
Name
2-(2,6-dichlorophenyl)-1-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:23]=[CH:22][C:9]2[N:10]([CH3:21])[C:11]([C:13]3[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:14]=3[Cl:20])=[N:12][C:8]=2[CH:7]=1)=[O:5])C.[OH-].[Na+]>CCO>[Cl:20][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]([Cl:19])[C:13]=1[C:11]1[N:10]([CH3:21])[C:9]2[CH:22]=[CH:23][C:6]([C:4]([OH:5])=[O:3])=[CH:7][C:8]=2[N:12]=1 |f:1.2|

Inputs

Step One
Name
2-(2,6-dichlorophenyl)-1-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N(C(=N2)C2=C(C=CC=C2Cl)Cl)C)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure and water (10 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
Any insoluble material was filtered
ADDITION
Type
ADDITION
Details
2.0N HCl (2.0 mL) was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NC2=C(N1C)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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